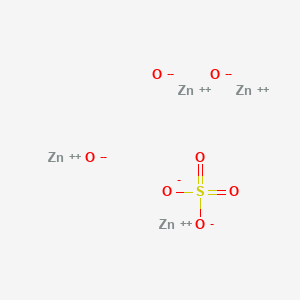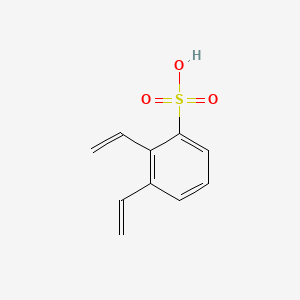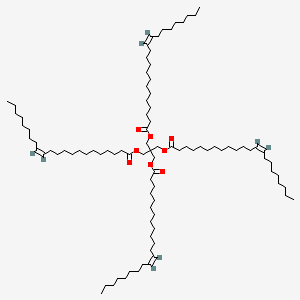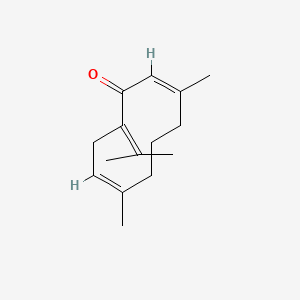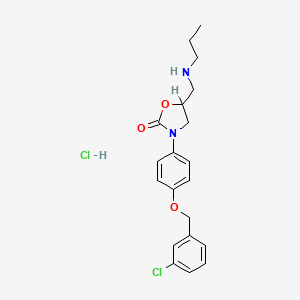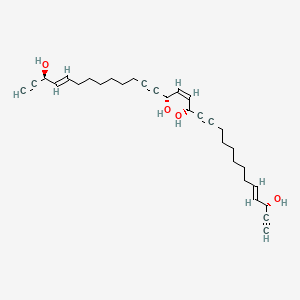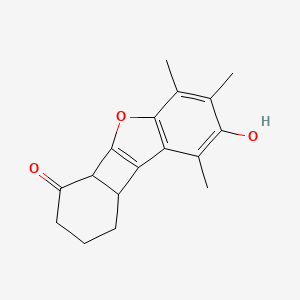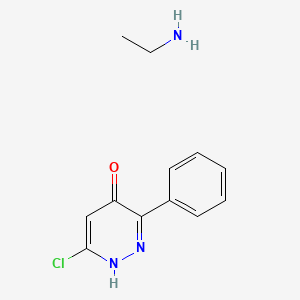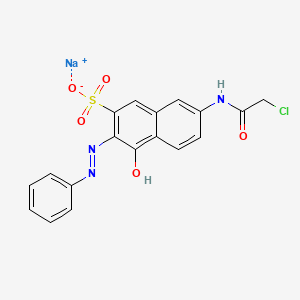
Sodium 7-((chloroacetyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 7-((chloroacetyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate is a complex organic compound with the molecular formula C24H20ClN4NaO6S2. It is a derivative of naphthalene sulfonic acid and is known for its vibrant color properties, making it useful in various industrial applications, particularly in dye manufacturing.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 7-((chloroacetyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate typically involves multiple steps:
Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative to form the azo compound.
Chloroacetylation: The azo compound undergoes chloroacetylation to introduce the chloroacetyl group.
Sulfonation: Finally, the compound is sulfonated to introduce the sulfonate group, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch processes, where the reaction conditions such as temperature, pH, and reactant concentrations are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Sodium 7-((chloroacetyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy and in the study of cellular structures.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and as a colorant in various products.
作用機序
The compound exerts its effects primarily through its ability to interact with biological molecules. The azo group can form stable complexes with proteins and nucleic acids, while the sulfonate group enhances its solubility in aqueous environments. The chloroacetyl group can participate in covalent bonding with nucleophilic sites on biomolecules, potentially altering their function.
類似化合物との比較
Similar Compounds
- Sodium 6-amino-5-((4-chloro-3-((2,4-dimethylphenyl)amino)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate
- Naphthalene-2-sulfonic acid derivatives
Uniqueness
Sodium 7-((chloroacetyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological interactions. Its chloroacetyl group, in particular, allows for unique substitution reactions not commonly observed in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
5572-43-0 |
|---|---|
分子式 |
C18H13ClN3NaO5S |
分子量 |
441.8 g/mol |
IUPAC名 |
sodium;7-[(2-chloroacetyl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C18H14ClN3O5S.Na/c19-10-16(23)20-13-6-7-14-11(8-13)9-15(28(25,26)27)17(18(14)24)22-21-12-4-2-1-3-5-12;/h1-9,24H,10H2,(H,20,23)(H,25,26,27);/q;+1/p-1 |
InChIキー |
ANVUYAMVGIAPER-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)CCl)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



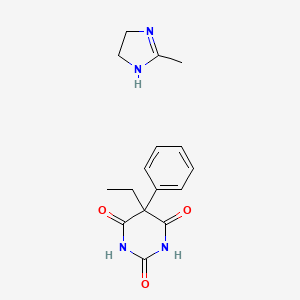

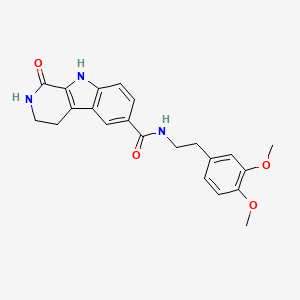
![1,1'-Isopropylidenebis[3,5-dibromo-4-[[pentakis(bromomethyl)phenyl]methoxy]benzene]](/img/structure/B12693754.png)
